Tetraphosphorus hexaoxide

Structural Chemistry Computational Chemistry Inorganic Synthesis

Phosphorus(III) chemistries relying on PCl₃ often suffer from HCl corrosion, purification burdens, and side reactions. Tetraphosphorus hexaoxide (P₄O₆, ≥97% purity) solves this: it eliminates chloride byproducts entirely, enabling direct, high-selectivity synthesis of HEDP, bisphosphonates, and P-O-N heterocycles via its reactive Td-symmetric cage. Proven at 60-200°C with quantitative conversion within minutes, it also offers the lowest gas-phase acidity among phosphorus oxides to suppress acid-catalyzed degradation. Standard 1 g and bulk packs; in stock for immediate shipment worldwide.

Molecular Formula O6P4
Molecular Weight 219.89 g/mol
CAS No. 10248-58-5
Cat. No. B1206828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphosphorus hexaoxide
CAS10248-58-5
Molecular FormulaO6P4
Molecular Weight219.89 g/mol
Structural Identifiers
SMILESO1P2OP3OP1OP(O2)O3
InChIInChI=1S/O6P4/c1-7-2-9-4-8(1)5-10(3-7)6-9
InChIKeyVSAISIQCTGDGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphosphorus Hexaoxide (P₄O₆) Chemical Identity & Procurement


Tetraphosphorus hexaoxide (P₄O₆, CAS 10248-58-5), also known as phosphorus trioxide or phosphorous anhydride, is an inorganic phosphorus(III) oxide with a molecular weight of 219.89 g/mol [1]. The compound exists as colorless monoclinic crystals or a liquid, with a melting point of 23.8 °C, boiling point of approximately 173 °C, and density of 2.135 g/cm³ [1]. P₄O₆ adopts a Td-symmetric adamantane-like cage structure wherein four phosphorus atoms form a tetrahedron with six oxygen atoms bridging the P–P edges [2]. This compound serves as the formal anhydride of phosphorous acid (H₃PO₃), reacting with water to yield H₃PO₃, and is distinguished from phosphorus(V) oxide (P₄O₁₀) by the presence of a lone electron pair on each phosphorus atom [1][2].

1
+3 Oxidation State Supports phosphonate and phosphite synthesis pathways distinct from P(V) dehydrating agents.
2
Chloride-Free Chemistry Avoids HCl generation and equipment corrosion associated with PCl₃-based routes.
3
Low Acidity Profile Least acidic in the P₄Oₙ series, offering milder reaction conditions than P₄O₁₀.
4
Well-Defined Cage Structure Established P–O bond metrics serve as a benchmark for computational and structural studies.

Why P₄O₆ Cannot Be Substituted by P₄O₁₀ or PCl₃


Tetraphosphorus hexaoxide (P₄O₆) is not functionally interchangeable with other phosphorus reagents due to fundamental differences in oxidation state, reactivity profile, and reaction outcomes. Unlike phosphorus(V) oxide (P₄O₁₀) which contains P in the +5 oxidation state and acts solely as a potent dehydrating agent, P₄O₆ contains phosphorus in the +3 oxidation state, enabling its use as a precursor to phosphonates and phosphites via nucleophilic or electrophilic attack pathways [1]. Compared with phosphorus trichloride (PCl₃) — another common P(III) source — P₄O₆ avoids the introduction of chloride ions and the generation of HCl gas, which can cause equipment corrosion, unwanted side reactions, and necessitate cumbersome purification steps [2]. Furthermore, proton affinity calculations reveal that P₄O₆ exhibits lower gas-phase acidity than P₄O₁₀, ranking at the least acidic end of the P₄Oₙ (n = 6–10) series, which translates to distinct behavior in acid-sensitive reaction environments [3].

P₄O₆ (Target)
Alternative P Sources
Oxidation State
P(III) for nucleophilic/electrophilic attack
P₄O₁₀: P(V) dehydrating only; PCl₃: P(III) but with Cl⁻
Byproduct Profile
No chloride, no HCl gas
PCl₃: HCl evolution may corrode equipment and complicate purification
Acidity Context
Lowest gas-phase acidity in P₄Oₙ series
P₄O₁₀: highest acidity; may trigger acid-catalyzed side reactions
Structural Integrity
Intact adamantane cage enables selective cage functionalization
PCl₃/phosphites: no cage retention; different heterocycle products

P₄O₆ Quantitative Differentiation Evidence


Molecular Structure: Bond Length and Cage Geometry

Electron diffraction analysis establishes that P₄O₆ possesses a PIII–O(PIII) bridging bond length of 1.638 ± 0.003 Å with a P–O–P bond angle of 126.4 ± 0.7° [1]. In comparison, P₄O₈ exhibits a P–O bond length of 1.633 ± 0.010 Å and a significantly wider P–O–P angle of 130.1 ± 0.9° [1]. Across the full P₄Oₙ (n = 6–10) series, four distinct P–O bond types are identified, with PIII–O(PIII) bonds in P₄O₆ being longer than Pv–O(bridge) bonds (1.595 ± 0.004 Å) found in higher oxides [1].

Bridging P–O Bond
Head-to-head
P₄O₆: 1.638 Å, ∠126.4°
vs P₄O₈: 1.633 Å, ∠130.1°
Δ = 3.7° (2.9%)
Narrower angle indicates higher ring strain in P₄O₆ cage.
Gas-phase electron diffraction; PIII–O bridge context.
Structural Chemistry Computational Chemistry Inorganic Synthesis

Gas-Phase Acidity Ranking in P₄Oₙ Series

Density functional theory (DFT) calculations at the PBE1PBE/6-311+G(2d) level establish a clear acidity strength ranking for cage-structured phosphorus oxides: P₄O₆ < P₄O₇ < P₄O₈ < P₄O₉ < P₄O₁₀, based on computed proton affinity values derived from total energies of neutral and protonated species [1]. P₄O₆ occupies the least acidic position in this series, with P₄O₁₀ being the most acidic [1]. Separate DFT calculations further indicate that P₄O₆ exhibits higher reactivity toward proton capture than P₄O₁₀, with the most stable protonated clusters identified as P₄H₂²⁺, P₄O₆H₂²⁺, and P₄O₁₀H₃³⁺, respectively [2].

Acidity Ranking
Head-to-head
P₄O₆
Least acidic in the series; milder proton environment.
DFT PBE1PBE/6-311+G(2d) proton affinity.
Synthesis Purity
Reported
≥97% purity
No chloride byproducts
Supports chloride-free diphosphonic acid pathway.
Patent data; continuous oxidation process.
Nitrene Insertion
Class-level inference
P₄O₆NR formed with 5 azides
P₄O₅N cage retained
Unique cage functionalization; not replicable with PCl₃.
Confirmed by ³¹P NMR and X-ray.
Theoretical Chemistry Acid-Base Chemistry DFT Calculations

Chloride-Free Diphosphonic Acid Synthesis

Patent data demonstrate that tetraphosphorus hexaoxide can be produced at ≥97% purity as a liquid material with low residual elemental phosphorus content, suitable for direct use in high-value synthetic applications [1]. In the synthesis of alkane-1-hydroxy-1,1-diphosphonic acids, P₄O₆ reacts exothermically with carboxylic acids at specified molar ratios to yield mono- and di-acylphosphite intermediates within a few minutes, followed by hydrolysis to the target diphosphonic acid with high controllability and selectivity [2]. In contrast, conventional routes employing PCl₃ or acyl chlorides generate HCl gas, require high reaction temperatures, and produce heterogeneous products that necessitate cumbersome purification operations [2].

Synthesis Purity
Reported
≥97% purity
No chloride byproducts
Supports chloride-free diphosphonic acid pathway.
Patent data; continuous oxidation process.
Organophosphorus Synthesis Process Chemistry Bisphosphonate Manufacturing

Selective Nitrene Insertion into P₄O₆ Cage

Tetraphosphorus hexaoxide undergoes selective cage redistribution reactions with organic azides via nitrene insertion, yielding P₄O₆NR products where R = –Ph, –C₂H₄Ph, –n-C₆H₁₃, –SO₂Me, or –CO₂Et [1]. The resulting P₄O₅N cage-like structure is confirmed by ³¹P NMR spectroscopy and X-ray structure analysis of the phenyl derivative (P₄O₆NC₆H₅) [1]. This selective nitrene insertion chemistry represents a unique synthetic entry to heteroatom-doped phosphorus oxide cage compounds.

Nitrene Insertion
Class-level inference
P₄O₆NR formed with 5 azides
P₄O₅N cage retained
Unique cage functionalization; not replicable with PCl₃.
Confirmed by ³¹P NMR and X-ray.
Coordination Chemistry Heterocyclic Synthesis Organophosphorus Chemistry

P₄O₆ Procurement Scenarios


Industrial Bisphosphonate Synthesis

Based on patent evidence demonstrating ≥97% P₄O₆ purity and chloride-free reaction pathways, this compound is the preferred phosphorus(III) source for manufacturing ethane-1-hydroxy-1,1-diphosphonic acid (HEDP) and related bisphosphonates [1][2]. The P₄O₆ route avoids HCl generation and acyl chloride handling hazards inherent to PCl₃-based alternatives, while delivering high selectivity and controllability under defined temperature (60–200°C) and molar ratio conditions [2]. End applications include cooling water scale inhibition, desalination systems, oilfield chemicals, peroxide bleach stabilization, and metal corrosion protection [1].

P-O-N Heterocycle Synthesis via Cage Redistribution

For researchers developing novel organophosphorus heterocycles, P₄O₆ enables selective nitrene insertion reactions with organic azides that retain the intact P₄O₅N cage framework [1]. This reactivity is structurally unique to P₄O₆ and cannot be achieved with simpler P(III) reagents such as PCl₃ or phosphites. Applications span ligand design for transition metal catalysis and the development of functional materials incorporating phosphorus-oxygen-nitrogen motifs [1].

Low-Acidity Reaction Environments

Computational evidence establishing P₄O₆ as the least acidic member of the P₄Oₙ (n = 6–10) series supports its selection for reactions where proton-catalyzed side reactions must be minimized [1][2]. In contrast to P₄O₁₀, which exhibits the highest acidity in the series and functions as an aggressive dehydrating agent, P₄O₆ provides a milder, less acidic environment while still serving as a reactive P(III) electrophile or nucleophile precursor [2].

Structural & Computational Studies of Cage Oxides

The well-characterized molecular parameters of P₄O₆ — including P–O bond length (1.638 ± 0.003 Å) and P–O–P angle (126.4 ± 0.7°) determined by electron diffraction — establish this compound as a benchmark reference for computational modeling and structural comparison studies of phosphorus oxide cage systems [1]. Researchers investigating structure-reactivity relationships across the P₄Oₙ series benefit from P₄O₆ as the foundational member with the narrowest P–O–P angle and highest ring strain [1].

Application
Selection Property
Validation Focus
Industrial Bisphosphonate Synthesis
Chloride-free P(III) source with reported ≥97% purity
Process purity, HCl absence, and reaction controllability
P–O–N Heterocycle Synthesis
Intact cage enables nitrene insertion selectivity
Cage retention and ³¹P NMR confirmation
Low-Acidity Reaction Environments
Lowest gas-phase acidity in P₄Oₙ series
Proton-catalyzed side reaction minimization
Structural & Computational Studies
Precision bond metrics (electron diffraction)
Benchmark P–O length and P–O–P angle accuracy

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